Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

描述

BenchChem offers high-quality Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

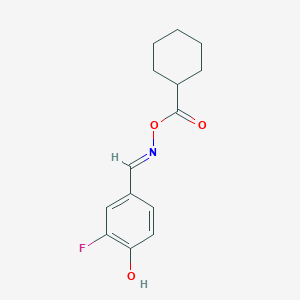

C14H16FNO3 |

|---|---|

分子量 |

265.28 g/mol |

IUPAC 名称 |

[(E)-(3-fluoro-4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |

InChI |

InChI=1S/C14H16FNO3/c15-12-8-10(6-7-13(12)17)9-16-19-14(18)11-4-2-1-3-5-11/h6-9,11,17H,1-5H2/b16-9+ |

InChI 键 |

NPVNUGQNVVMJJP-CXUHLZMHSA-N |

手性 SMILES |

C1CCC(CC1)C(=O)O/N=C/C2=CC(=C(C=C2)O)F |

规范 SMILES |

C1CCC(CC1)C(=O)ON=CC2=CC(=C(C=C2)O)F |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a potentially valuable molecule in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the oximation of the commercially available 3-fluoro-4-hydroxybenzaldehyde. The resulting oxime is then acylated with cyclohexanecarbonyl chloride to yield the final product. The phenolic hydroxyl group is not protected, as the oxime hydroxyl is more nucleophilic and reacts preferentially under the basic conditions of the acylation step.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This procedure is adapted from a standard oximation reaction of a substituted benzaldehyde.

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by pyridine (3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3-Fluoro-4-Hydroxybenzaldehyde Oxime as a solid. The crude product is of sufficient purity for the next step.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This procedure is a standard O-acylation of an oxime.

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde oxime

-

Cyclohexanecarbonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-hydroxybenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.0 eq).

-

To the cooled solution, add cyclohexanecarbonyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Starting Material |

| Hydroxylamine hydrochloride | CH₄ClNO | 69.49 | Reagent (Step 1) |

| Pyridine | C₅H₅N | 79.10 | Base (Step 1 & 2) |

| 3-Fluoro-4-hydroxybenzaldehyde oxime | C₇H₆FNO₂ | 155.13 | Intermediate |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | Reagent (Step 2) |

| 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime | C₁₄H₁₆FNO₃ | 265.28 | Final Product |

Table 2: Expected Yields and Physical Properties

| Step | Product | Expected Yield (%) | Physical State |

| 1 | 3-Fluoro-4-hydroxybenzaldehyde oxime | >90 | Solid |

| 2 | 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime | 60-85 | Solid |

Visualizations

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Proposed mechanism for the O-acylation of the oxime intermediate.

A Comprehensive Technical Guide to 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly registered, this document compiles essential information regarding its synthesis, characterization, and potential biological activities based on the known properties of its precursors and related chemical structures.

Physicochemical Properties

The properties of the precursor, 3-Fluoro-4-hydroxybenzaldehyde, are well-documented. These characteristics are foundational for the synthesis and purification of the target oxime ester.

| Property | Value (for 3-Fluoro-4-hydroxybenzaldehyde) | Reference |

| CAS Number | 405-05-0 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Melting Point | 120-123 °C | [2] |

| Appearance | Solid | |

| IUPAC Name | 3-fluoro-4-hydroxybenzaldehyde | [1] |

Based on these precursors, the predicted properties for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are:

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆FNO₃ |

| Molecular Weight | 265.28 g/mol |

| Appearance | Likely a solid at room temperature |

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can be logically approached as a two-step process, starting from the commercially available 3-Fluoro-4-methoxybenzaldehyde or by first synthesizing its precursor, 3-Fluoro-4-hydroxybenzaldehyde.

2.1. Synthesis of 3-Fluoro-4-hydroxybenzaldehyde from 3-Fluoro-4-methoxybenzaldehyde

A common method for this demethylation reaction involves treatment with a strong Lewis acid like boron tribromide or a strong protic acid like hydrobromic acid.

Experimental Protocol:

-

To a solution of 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) in dichloromethane, add boron tribromide (1 M solution in dichloromethane, 19.5 mmol) under an ice bath.

-

Stir the reaction mixture for 24 hours.

-

Quench the reaction by adding an excess of anhydrous methanol.

-

Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.

-

Dissolve the residue in methanol and repeat the distillation to ensure complete removal of trimethyl borate.

-

Dissolve the solid residue in ethyl acetate, wash the organic phase with water (3 x 100 ml), and dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether:ethyl ether = 8:2) to yield pure 3-fluoro-4-hydroxybenzaldehyde.

2.2. Proposed Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This synthesis involves the formation of an oxime from the aldehyde, followed by esterification.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime

This procedure is adapted from general methods for the synthesis of aldoximes.

Experimental Protocol:

-

Dissolve 3-Fluoro-4-hydroxybenzaldehyde (10 mmol) in methanol.

-

Add hydroxylamine hydrochloride (20 mmol) and potassium carbonate (20 mmol) to the solution at room temperature.

-

Stir the mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with ethyl acetate (200 mL).

-

Wash the mixture with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain 3-Fluoro-4-hydroxybenzaldehyde oxime.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This step involves the acylation of the oxime with cyclohexanecarbonyl chloride.

Experimental Protocol:

-

Dissolve 3-Fluoro-4-hydroxybenzaldehyde oxime (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (12 mmol), to the solution.

-

Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride (11 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Alternative One-Pot Synthesis of Oxime Esters:

Recent advancements have described a visible-light-mediated three-component reaction for the synthesis of oxime esters from an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester, using eosin Y as a photocatalyst. This method offers a more streamlined approach, though it would require the synthesis of the corresponding NHPI ester of cyclohexanecarboxylic acid.

Caption: Proposed two-step synthesis workflow for the target compound.

Characterization

The structural confirmation of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime would rely on standard spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the presence and connectivity of protons and carbons in the aromatic ring, the oxime moiety, and the cyclohexyl group.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the C=N of the oxime, the C=O of the ester, and the aromatic C-F bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the overall structure.

Potential Applications and Biological Activities

The therapeutic potential of this molecule can be inferred from the known bioactivities of its structural components.

-

Derivatives of 3-Fluoro-4-hydroxybenzaldehyde: This aldehyde is a versatile building block for synthesizing compounds with significant biological effects.

-

Anticancer Activity: It is used to create curcuminoid analogs that show inhibitory effects against human ovarian cancer cell lines.

-

Cytoprotective Effects: Through Wittig reactions, it can be converted into caffeic acid phenylethyl amide derivatives which exhibit cytoprotective properties against peroxide-induced damage.

-

Anti-inflammatory Activity: Hydrazone derivatives synthesized from this aldehyde have demonstrated potent inhibition of macrophage migration, indicating anti-inflammatory potential.

-

-

Oxime Esters: This functional group is present in a wide array of biologically active compounds.

-

Broad-Spectrum Bioactivity: Oxime esters are known to exhibit anticancer, anti-inflammatory, antifungal, antioxidant, and antimicrobial properties. They are considered promising scaffolds in the development of new therapeutic agents.

-

Given this background, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a promising candidate for investigation in several areas of drug discovery. The combination of the fluorinated hydroxyphenyl group with the oxime ester moiety may lead to synergistic or novel biological activities.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Due to the limited availability of direct experimental data for this specific molecule, this guide combines existing data for its precursors with predicted spectroscopic values and generalized experimental protocols based on established chemical principles. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Structure and Properties

-

Compound Name: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

-

Molecular Formula: C₁₄H₁₆FNO₃[1]

-

Molecular Weight: 265.28 g/mol

-

Canonical SMILES: C1CCC(CC1)C(=O)O/N=C/C2=CC(=C(C=C2)O)F[1]

-

InChI Key: NPVNUGQNVVMJJP-CXUHLZMHSA-N[1]

Spectroscopic Data

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.11870 |

| [M+Na]⁺ | 288.10064 |

| [M-H]⁻ | 264.10414 |

| [M+NH₄]⁺ | 283.14524 |

| [M+K]⁺ | 304.07458 |

NMR Spectroscopy (Predicted and Experimental)

Table 2.1: Experimental ¹H NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | -CHO |

| 7.68 - 7.62 | m | 2H | Ar-H |

| 7.18 | t (J=8.4 Hz) | 1H | Ar-H |

| 6.2 (br s) | s | 1H | -OH |

Table 2.2: Predicted ¹H NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known chemical shifts.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.1 - 8.3 | s | 1H | CH=N |

| 7.4 - 7.6 | m | 2H | Ar-H |

| 7.0 - 7.2 | m | 1H | Ar-H |

| 9.5 - 10.5 | br s | 1H | Ar-OH |

| 2.3 - 2.5 | m | 1H | Cyclohexyl-CH |

| 1.2 - 2.0 | m | 10H | Cyclohexyl-CH₂ |

Table 2.3: Predicted ¹³C NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known chemical shifts.

| Chemical Shift (ppm) | Assignment |

| 170 - 175 | C=O (ester) |

| 150 - 155 | C=N |

| 150 - 153 (d, J≈245 Hz) | C-F |

| 145 - 148 | C-OH |

| 125 - 130 | Ar-C |

| 115 - 120 | Ar-C |

| 40 - 45 | Cyclohexyl-CH |

| 25 - 30 | Cyclohexyl-CH₂ |

Infrared (IR) Spectroscopy (Predicted and Experimental)

Table 2.4: Experimental IR Data for 3-Fluoro-4-Hydroxybenzaldehyde

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3300 | O-H stretch |

| 2850-2950 | C-H stretch (aromatic/aldehyde) |

| 1680-1700 | C=O stretch (aldehyde) |

| 1580-1620 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch |

| 1000-1100 | C-F stretch |

Table 2.5: Predicted IR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known functional group frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 | O-H stretch (phenolic) |

| 2850-2950 | C-H stretch (aliphatic/aromatic) |

| 1750-1770 | C=O stretch (ester) |

| 1620-1650 | C=N stretch (oxime) |

| 1580-1610 | C=C stretch (aromatic) |

| 1150-1250 | C-O stretch (ester) |

| 1000-1100 | C-F stretch |

Experimental Protocols

The following section details a plausible two-step synthesis for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, starting from 3-Fluoro-4-Hydroxybenzaldehyde.

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This protocol is a general method for the synthesis of aldoximes.

Materials:

-

3-Fluoro-4-Hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-Hydroxybenzaldehyde in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Attach a condenser to the flask and heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-Hydroxybenzaldehyde Oxime.

-

Dry the product under vacuum.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This protocol describes the O-acylation of the oxime prepared in Step 1.

Materials:

-

3-Fluoro-4-Hydroxybenzaldehyde Oxime

-

Cyclohexanecarbonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 1.0 equivalent of 3-Fluoro-4-Hydroxybenzaldehyde Oxime in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask.

-

Add 1.2 equivalents of a base such as pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1.1 equivalents of cyclohexanecarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Mandatory Visualizations

Synthetic Pathway

References

Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Experimental Protocols

A plausible synthetic route and standard NMR spectroscopic protocol are outlined below. These methodologies are based on established chemical literature for the synthesis of oxime esters and the acquisition of NMR data for organic compounds.[1][2][3][4]

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

The synthesis can be conceptualized as a two-step process: oximation of the parent aldehyde followed by esterification.

-

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde Oxime

-

3-Fluoro-4-hydroxybenzaldehyde (1.0 equivalent) is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or sodium carbonate (1.5 equivalents) is added to the solution.

-

The mixture is stirred at room temperature or gently heated (e.g., refluxed) for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring it into water and collecting the resulting precipitate by filtration. The crude product can be purified by recrystallization.

-

-

Step 2: Synthesis of the Final Compound via Esterification

-

The 3-Fluoro-4-hydroxybenzaldehyde oxime (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), in a flask equipped with a nitrogen inlet.

-

A base, typically a tertiary amine like triethylamine (1.5 equivalents), is added, and the mixture is cooled in an ice bath (0 °C).

-

Cyclohexanecarbonyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring overnight.[2] Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

-

Caption: Synthetic workflow for the preparation of the target compound.

NMR Spectroscopic Analysis

-

Instrumentation : ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the purified product would be dissolved in 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH.

-

Internal Standard : Tetramethylsilane (TMS) would be used as the internal standard, with its signal set to 0.00 ppm.

-

Acquisition Parameters :

-

¹H NMR : A standard pulse program would be used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR : A proton-decoupled pulse program would be used with a spectral width of approximately 220 ppm.

-

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | broad s | 1H | Ar-OH | Chemical shift is concentration-dependent; may exchange with D₂O. |

| ~8.25 | s | 1H | CH =N-O | Singlet, characteristic of the oxime proton. |

| ~7.45 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ar-H (H-6) | Coupled to H-5 (ortho) and H-2 (meta, via F). |

| ~7.30 | dd (J ≈ 11.0, 2.0 Hz) | 1H | Ar-H (H-2) | Coupled to H-6 (meta) and F (ortho). |

| ~7.05 | t (J ≈ 8.5 Hz) | 1H | Ar-H (H-5) | Coupled to H-6 (ortho) and F (meta). |

| ~2.40 | tt (J ≈ 11.0, 3.5 Hz) | 1H | Cy-H (α to C=O) | Triplet of triplets, expected to be the most downfield cyclohexyl proton. |

| ~1.20 - 1.95 | m | 10H | Cyclohexyl H | Complex multiplet for the remaining 10 protons on the cyclohexyl ring. |

(s = singlet, d = doublet, t = triplet, dd = doublet of doublets, tt = triplet of triplets, m = multiplet, Ar = Aromatic, Cy = Cyclohexyl)

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~173.5 | C =O (Ester) | Carbonyl carbon of the cyclohexylcarbonyl group. |

| ~155.0 | C =N-O (Oxime) | Iminic carbon of the oxime ester. |

| ~152.0 (d, J ≈ 245 Hz) | C -F (C-3) | Large one-bond carbon-fluorine coupling constant is characteristic. |

| ~148.0 (d, J ≈ 12 Hz) | C -OH (C-4) | Two-bond coupling to fluorine. |

| ~126.5 (d, J ≈ 3 Hz) | C -H (C-6) | Four-bond coupling to fluorine. |

| ~124.0 (d, J ≈ 6 Hz) | C -CH=N (C-1) | Three-bond coupling to fluorine. |

| ~118.0 (d, J ≈ 21 Hz) | C -H (C-5) | Two-bond coupling to fluorine. |

| ~116.5 (d, J ≈ 4 Hz) | C -H (C-2) | Three-bond coupling to fluorine. |

| ~43.0 | C H (α to C=O) | Alpha-carbon of the cyclohexyl ring. |

| ~29.0 | C H₂ (β to C=O) | Beta-carbons of the cyclohexyl ring. |

| ~25.5 | C H₂ (γ to C=O) | Gamma-carbons of the cyclohexyl ring. |

| ~25.0 | C H₂ (δ to C=O) | Delta-carbon of the cyclohexyl ring. |

(d = doublet due to C-F coupling)

References

- 1. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters [organic-chemistry.org]

- 2. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N -hydroxyphthalimide esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06737H [pubs.rsc.org]

Mass Spectrometry of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. This document details predicted mass spectral data, probable fragmentation pathways, and standardized experimental protocols relevant to the analysis of this and structurally similar molecules. The information presented is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development.

Predicted Mass Spectral Data

The accurate mass of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (C₁₄H₁₆FNO₃) is a fundamental parameter in its mass spectrometric identification. Based on its elemental composition, the predicted monoisotopic mass and corresponding m/z values for common adducts are summarized below. This data is crucial for high-resolution mass spectrometry (HRMS) analysis, enabling precise identification from complex matrices.

| Adduct Type | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₁₇FNO₃]⁺ | 266.1187 |

| [M+Na]⁺ | [C₁₄H₁₆FNNaO₃]⁺ | 288.1006 |

| [M+K]⁺ | [C₁₄H₁₆FKNO₃]⁺ | 304.0746 |

| [M+NH₄]⁺ | [C₁₄H₂₀FN₂O₃]⁺ | 283.1452 |

| [M-H]⁻ | [C₁₄H₁₅FNO₃]⁻ | 264.1041 |

| [M+HCOO]⁻ | [C₁₅H₁₇FNO₅]⁻ | 310.1096 |

| [M+CH₃COO]⁻ | [C₁₆H₁₉FNO₅]⁻ | 324.1253 |

Table 1: Predicted m/z values for common adducts of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Postulated Fragmentation Pathways

Understanding the fragmentation behavior of a molecule under ionization is key to its structural elucidation. While experimental data for the target compound is not publicly available, fragmentation pathways can be postulated based on the known behavior of structurally related O-acyl oximes and benzaldehyde derivatives under electron ionization (EI) conditions.

The primary fragmentation is expected to occur at the labile ester and oxime functionalities. Key predicted fragmentation pathways include:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the oxygen of the oxime, leading to the formation of a cyclohexylcarbonyl radical and a stabilized [M-C₇H₁₁O]⁺ ion, or a cyclohexylacylium ion ([C₇H₁₁O]⁺) at m/z 111.

-

N-O Bond Cleavage: Homolytic cleavage of the N-O bond is a common pathway for oxime esters, which would result in a [C₁₄H₁₆FNO₂]⁺ radical cation.

-

McLafferty-type Rearrangement: While less common for aromatic oximes, a McLafferty-type rearrangement involving the cyclohexyl ring could potentially occur.

-

Fragmentation of the Benzaldehyde Moiety: Subsequent fragmentation of the aromatic portion could involve the loss of CO (28 Da) or other small neutral molecules.

-

Fragmentation of the Cyclohexyl Moiety: The cyclohexyl ring can undergo characteristic ring-opening and fragmentation, leading to a series of hydrocarbon fragment ions.

A diagram illustrating these potential fragmentation pathways is provided below.

Caption: Postulated Electron Ionization Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the analysis of small molecules like 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime using Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve volatility.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10 µg/mL.[1]

-

Ensure the sample is free of particulates by centrifugation or filtration if necessary.[1]

-

Transfer the final solution to a 1.5 mL glass autosampler vial.[1]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Caption: GC-MS Experimental Workflow.

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Direct infusion ESI-MS is a rapid method for analyzing the molecular weight of polar and semi-polar compounds without prior chromatographic separation.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 5-10 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water for negative ion mode).[2]

Instrumentation and Conditions:

-

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Infusion Rate: 5-10 µL/min via a syringe pump.

-

Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

-

Sheath Gas Flow Rate: 10 arbitrary units.

-

Auxiliary Gas Flow Rate: 2 arbitrary units.

-

Capillary Temperature: 320 °C.

-

Mass Range: m/z 100-1000.

-

Resolution: 70,000.

Caption: Direct Infusion ESI-MS Workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain linking 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime to any particular signaling pathways. However, compounds containing benzaldehyde and oxime ester motifs are of interest in medicinal chemistry and drug development for their potential biological activities. The analytical methods described herein are fundamental for the identification and characterization of such compounds and their metabolites in biological systems, which is a prerequisite for any investigation into their mechanisms of action and potential roles in signaling pathways.

The logical relationship for the characterization of this compound and its potential biological role is outlined in the diagram below.

Caption: Logical Flow from Synthesis to Biological Pathway Elucidation.

References

The Ascendant Therapeutic Potential of Fluorinated Oxime Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated oxime esters, a class of compounds demonstrating a remarkable breadth of biological activities. By leveraging the unique physicochemical properties of fluorine, such as high electronegativity and metabolic stability, researchers are unlocking new therapeutic avenues. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of fluorinated oxime esters, with a focus on their anticancer, anti-inflammatory, antifungal, and insecticidal properties.

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated oxime esters have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical kinases and interference with pivotal signaling pathways that govern cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated oxime and oxime ester derivatives against several human cancer cell lines.

| Compound Class | Specific Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Fluorinated Indirubin-3′-oxime | 5-nitro-3′-oxime (8) | A549 (Lung Carcinoma) | Not Specified | 5.4 | [1] |

| HT-1080 (Fibrosarcoma) | Not Specified | 5.9 | [1] | ||

| HL-60 (Promyelocytic Leukemia) | Not Specified | 9.2 | [1] | ||

| 5-methyl acetate analog (16) | MV4-11 (Leukemia) | Not Specified | Strong cytotoxic effect | [2] | |

| 6-bromoindirubin-3′-oxime (22) | MCF-7 (Breast Adenocarcinoma) | Tumor Growth Inhibition | 0.1 | [2] | |

| Fluorinated Isoflavones | Isoflavone 7 | MCF-7 | MTT | 11.73 | |

| Isoflavone 4 | MCF-7 | MTT | 13.66 | ||

| Isoflavone 5 | MCF-7 | MTT | 15.43 | ||

| Fluorinated Taxoids | SB-T-121402 | HCT-116 (Colon Carcinoma) | Not Specified | 33.8 ± 3.33 | |

| Fluorinated Benzofuran | Compound 1 | HCT116 | WST-1 | 19.5 | |

| Fluorinated Isatins | Compound 3a | HuTu-80 (Duodenal Adenocarcinoma) | Not Specified | SI = 2.5 | |

| Compound 3b | M-HeLa (Cervical Cancer) | Not Specified | SI = 1.8 | ||

| Compound 3d | HuTu-80 | Not Specified | SI = 2.5 |

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of anticancer activity for oxime derivatives. Many of these kinases are crucial components of signaling pathways that are often dysregulated in cancer. For instance, indirubin oximes demonstrate high-affinity binding to the ATP-binding sites of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

The diagram below illustrates a generalized workflow for evaluating the anticancer activity of fluorinated compounds, from initial cytotoxicity screening to more in-depth mechanistic studies like cell cycle analysis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of fluorinated oxime esters on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated oxime ester stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated oxime ester in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Fluorinated oxime esters have also demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of a fluorinated oxime derivative.

| Compound Class | Specific Compound | Assay | Target | IC50 (µM) | Reference |

| Fluorinated Oxime Derivative | Synthesized by Li | Nitric Oxide (NO) Production Inhibition | iNOS | 6.66 | |

| Interleukin-6 (IL-6) Production Inhibition | IL-6 | 5.07 |

iNOS: Inducible Nitric Oxide Synthase.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Some pentadienone oxime ester derivatives have been shown to suppress the activation of the NF-κB pathway.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential point of intervention for inhibitory compounds.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes an assay to evaluate the anti-inflammatory activity of fluorinated oxime esters by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Fluorinated oxime ester stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated oxime ester for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production compared to the vehicle control and calculate the IC50 value.

Antifungal Activity: Combating Fungal Pathogens

Several fluorinated oxime esters have demonstrated promising activity against a range of fungal pathogens, including clinically relevant Candida species.

Quantitative Antifungal Activity Data

The table below summarizes the minimum inhibitory concentrations (MICs) of some imidazole-containing oxime esters against Candida species.

| Compound Class | Specific Compound | Fungal Strain | MIC (µmol/mL) | Reference |

| Imidazole-containing Oxime Ester | 4a | Candida albicans | 0.5807 | |

| Candida tropicalis | 0.5807 | |||

| 5a | Candida albicans | 0.3919 | ||

| 5b | Candida albicans | 0.0805 | ||

| 5j | Candida albicans | 0.0054 | ||

| Reference Drugs | Fluconazole | Candida albicans | > 1.6325 | |

| Miconazole | Candida albicans | 0.0188 | ||

| Candida tropicalis | 0.0024 |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Fluorinated oxime ester stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Drug Dilution: Prepare serial twofold dilutions of the fluorinated oxime ester in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.

Insecticidal Activity: A New Generation of Pest Control

Fluorinated oxime esters are also being investigated as potent insecticides against a variety of agricultural pests.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of a pyrido[1,2-a] pyrimidine oxime ester derivative against the aphid Megoura japonica.

| Compound Class | Specific Compound | Insect Species | Assay Type | LC50 (µg/mL) | Reference |

| Pyrido[1,2-a] pyrimidine Oxime Ester | WZ18 | Megoura japonica | Not Specified | 1.73 | |

| Reference Insecticide | Triflumezopyrim (TFM) | Megoura japonica | Not Specified | 3.05 |

LC50: Lethal concentration required to kill 50% of the test population.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This protocol describes a common method for evaluating the insecticidal activity of compounds against sucking insects like aphids.

Materials:

-

Host plants (e.g., broad bean seedlings)

-

Target insect species (e.g., Megoura japonica)

-

Fluorinated oxime ester solutions at various concentrations (with a surfactant like Triton X-100)

-

Petri dishes with moist filter paper

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the fluorinated oxime ester in water containing a small amount of surfactant.

-

Leaf Treatment: Dip fresh host plant leaves into the test solutions for a few seconds and allow them to air dry. A control group of leaves should be dipped in a solution containing only water and the surfactant.

-

Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insects (e.g., 20-30 aphids) onto each leaf.

-

Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.

-

Mortality Assessment: After a specific time period (e.g., 48 hours), count the number of dead insects.

-

Data Analysis: Calculate the percentage mortality for each concentration, corrected for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.

Other Biological Activities

The versatility of the fluorinated oxime ester scaffold extends to other potential therapeutic and agrochemical applications, including antiviral and herbicidal activities. While research in these areas is less extensive, initial findings are promising.

Antiviral Activity

The incorporation of fluorine is a well-established strategy in the development of antiviral drugs. While specific data on the antiviral activity of fluorinated oxime esters is limited in the initial searches, the general principles of fluorination in antiviral drug design suggest this is a promising area for future investigation. Standard antiviral assays, such as plaque reduction assays or yield reduction assays, can be employed to screen these compounds against a panel of viruses.

Herbicidal Activity

Fluorinated compounds have a long history of use as herbicides. Preliminary studies have shown that some oxime ester derivatives possess herbicidal properties. Further research is needed to fully elucidate the herbicidal potential of fluorinated oxime esters and their modes of action.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of fluorinated oxime esters and their biological activity is crucial for the rational design of more potent and selective compounds.

The diagram below illustrates some general SAR trends observed for certain classes of biologically active oxime esters.

Conclusion and Future Outlook

Fluorinated oxime esters represent a promising and versatile class of compounds with a wide spectrum of biological activities. The strategic introduction of fluorine often leads to enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and advance this exciting field. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships for enhanced selectivity and reduced toxicity, and exploring the full therapeutic and agrochemical potential of this remarkable class of molecules. The continued investigation of fluorinated oxime esters holds great promise for the development of next-generation drugs and crop protection agents.

References

Unveiling the Therapeutic Potential of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide to a Promising Macrophage Migration Inhibitory Factor (MIF) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the therapeutic potential of the novel small molecule, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. While specific quantitative inhibitory data for this compound is not publicly available, its structural characteristics and the known activity of related compounds strongly point towards Macrophage Migration Inhibitory Factor (MIF) as a primary therapeutic target. MIF is a pleiotropic cytokine implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer. This document provides a comprehensive overview of MIF's role in disease, its signaling pathways, and detailed experimental protocols for evaluating potential inhibitors like 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. The aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic utility of this promising compound.

Introduction: The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a critical upstream regulator of the inflammatory response. Initially identified for its ability to inhibit the random migration of macrophages, it is now recognized as a key player in a multitude of pathological conditions, including:

-

Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.

-

Inflammatory Conditions: Sepsis, inflammatory bowel disease, and atherosclerosis.

-

Cancer: MIF promotes tumor growth, angiogenesis, and metastasis in various cancers, including lung, prostate, and breast cancer.

MIF exerts its pro-inflammatory effects by counter-regulating the immunosuppressive actions of glucocorticoids and by activating various cell types, leading to the production of other pro-inflammatory cytokines and mediators. Its central role in these disease pathways makes it a highly attractive target for therapeutic intervention.

The Primary Therapeutic Target: Macrophage Migration Inhibitory Factor (MIF)

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (DrugBank Accession: DB08334) is classified as an experimental small molecule with a predicted action against Macrophage Migration Inhibitory Factor (MIF). While direct experimental evidence for its inhibitory activity is not extensively documented in public literature, the structural class of benzaldehyde oxime derivatives has shown promise in modulating MIF activity.

MIF Signaling Pathways

MIF initiates intracellular signaling cascades primarily through its interaction with the cell surface receptor CD74. This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to form a functional signaling complex. Activation of this complex triggers downstream pathways critical for the cellular responses mediated by MIF.

The key signaling pathways activated by MIF include:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and metabolism.

-

NF-κB Signaling Pathway: This pathway is a master regulator of inflammatory gene expression.

The following diagram illustrates the MIF-mediated signaling cascade:

Quantitative Data for MIF Inhibitors

While specific quantitative data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is not available in the public domain, the following table provides data for other known MIF inhibitors to serve as a benchmark for future experimental work.

| Compound Name | Target | Assay Type | IC50 Value | Reference |

| ISO-1 | MIF | Tautomerase Activity | ~7 µM | [1] |

| 4-IPP | MIF | Tautomerase Activity | Irreversible Inhibitor | N/A |

| Curcumin | MIF | Tautomerase Activity | ~5.8 µM | N/A |

| Ebselen | MIF | Tautomerase Activity | ~1.4 µM | N/A |

Experimental Protocols for Target Validation and Compound Screening

To evaluate the inhibitory potential of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime against MIF, a series of in vitro and cell-based assays are recommended. The following diagram outlines a general experimental workflow:

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase enzymatic activity of MIF.

-

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically.

-

Materials:

-

Recombinant human MIF protein

-

L-dopachrome methyl ester

-

Test compound (3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime)

-

Sodium phosphate buffer (pH 6.5)

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant MIF to the sodium phosphate buffer.

-

Add serial dilutions of the test compound to the wells containing MIF and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding L-dopachrome methyl ester to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the test compound.

-

Macrophage Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of the test compound on MIF-induced macrophage migration.

-

Principle: This assay measures the chemotactic response of macrophages towards a chemoattractant (MIF) across a porous membrane.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Recombinant human MIF

-

Test compound

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)

-

Serum-free cell culture medium

-

Cell staining solution (e.g., Crystal Violet)

-

Microscope

-

-

Protocol:

-

Culture macrophages and starve them in serum-free medium for several hours before the assay.

-

Place recombinant MIF in the lower chamber of the Boyden apparatus as the chemoattractant.

-

In the upper chamber, add the macrophage cell suspension pre-incubated with various concentrations of the test compound.

-

Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields.

-

Quantify the inhibition of cell migration by the test compound.

-

Cytokine Release Assay

This assay measures the ability of the test compound to inhibit MIF-induced pro-inflammatory cytokine production.

-

Principle: Macrophages stimulated with lipopolysaccharide (LPS) release MIF, which in turn stimulates the production of other pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary human monocytes)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Cell culture medium

-

ELISA kits for TNF-α and IL-6

-

-

Protocol:

-

Plate macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of the test compound on cytokine release.

-

Conclusion and Future Directions

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime represents a promising scaffold for the development of novel therapeutics targeting Macrophage Migration Inhibitory Factor. While direct quantitative evidence of its inhibitory activity is currently lacking in the public domain, the established role of MIF in a multitude of diseases provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the precise mechanism of action and therapeutic potential of this compound. Future studies should focus on obtaining quantitative IC50 values, determining its binding mode to MIF, and evaluating its efficacy in preclinical models of inflammatory diseases and cancer. Such investigations will be crucial in translating the potential of this molecule into tangible clinical benefits.

References

In-Vitro Studies of Benzaldehyde Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde oxime derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. These derivatives, characterized by the C=N-OH functional group attached to a benzaldehyde scaffold, have been the subject of numerous in-vitro studies to elucidate their therapeutic potential. This technical guide provides a comprehensive overview of the in-vitro evaluation of benzaldehyde oxime derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of these compounds for various therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer research.

Biological Activities and Quantitative Data

In-vitro studies have demonstrated that benzaldehyde oxime derivatives exhibit a wide range of biological effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antimicrobial Activity

Benzaldehyde oxime derivatives have shown significant activity against a variety of bacterial and fungal strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | Escherichia coli | 3.13-6.25 | [1] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | Pseudomonas aeruginosa | 3.13-6.25 | [1] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | Bacillus subtilis | 3.13-6.25 | [1] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | Staphylococcus aureus | 3.13-6.25 | [1] |

| Undecenoic acid-based substituted benzaldehyde oxime esters (3a-j) | Various bacterial and fungal strains | Exhibited activity | [2] |

Enzyme Inhibition

Benzaldehyde oxime derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50).

| Derivative | Target Enzyme | IC50 | Reference |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) | Aldose Reductase (ALR2) | Potent inhibitor | |

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) | Aldose Reductase (ALR2) | Potent inhibitor | |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | E. coli FabH | 1.7 mM | |

| Benzaldehyde | Mushroom Tyrosinase | 31.0 µM | |

| N-substituted indole-3-carbaldehyde oxime derivative (8) | Urease | 0.0516 ± 0.0035 mM | |

| N-substituted indole-3-carbaldehyde oxime derivative (9) | Urease | 0.0345 ± 0.0008 mM |

Cytotoxic Activity

The cytotoxic effects of benzaldehyde and its derivatives have been evaluated against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzaldehyde | Human lymphocytes | Cytotoxicity observed at 10, 25, and 50 µg/mL | |

| Benzaldehyde formulation | COR-L105 (lung adenocarcinoma) | Significant decrease in viability at 10⁻² to 10⁻⁵ concentration | |

| Benzaldehyde formulation | DU-145 (prostate cancer) | Significant decrease in viability at 10⁻² to 10⁻⁵ concentration | |

| Δ⁹,¹¹-estrone oxime | LNCaP (prostate cancer) | 3.59 µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. Below are summaries of key experimental protocols employed in the study of benzaldehyde oxime derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

-

Inhibitor Preparation: The benzaldehyde oxime derivative is dissolved in a suitable solvent and serially diluted.

-

Reaction Mixture: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well).

-

Measurement of Activity: The enzyme activity is measured by monitoring the change in absorbance or fluorescence of the product over time using a spectrophotometer or fluorometer.

-

Calculation of IC50: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzaldehyde oxime derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

In-vitro studies have begun to unravel the molecular mechanisms underlying the biological activities of benzaldehyde oxime derivatives. Key signaling pathways that have been identified are visualized below.

Anti-inflammatory Signaling Pathway

Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).

Caption: Modulation of NF-κB and Nrf2 pathways by benzaldehyde derivatives.

General Experimental Workflow for In-Vitro Screening

The process of evaluating benzaldehyde oxime derivatives in-vitro typically follows a logical progression from synthesis to detailed biological characterization.

Caption: General workflow for in-vitro evaluation of benzaldehyde oxime derivatives.

Conclusion

The in-vitro studies summarized in this guide highlight the significant therapeutic potential of benzaldehyde oxime derivatives across multiple domains, including infectious diseases, inflammatory disorders, and oncology. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers to build upon. Further investigations, particularly those focusing on elucidating detailed mechanisms of action and structure-activity relationships, will be crucial in advancing these promising compounds from the laboratory to clinical applications. The versatility of the benzaldehyde oxime scaffold suggests that with continued research and optimization, novel and effective therapeutic agents can be developed.

References

Navigating the Solubility Landscape of a Novel Oxime Ester: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide addresses the solubility characteristics of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a novel compound with potential applications in drug discovery and development. In the absence of established public data, this document provides a comprehensive framework for researchers and scientists to determine its solubility profile, a critical parameter for further pharmacological and toxicological evaluation.

Introduction

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an oxime ester synthesized from 3-Fluoro-4-Hydroxybenzaldehyde. While the parent aldehyde is a known building block in medicinal chemistry, the properties of this specific derivative, particularly its solubility, remain uncharacterized in public literature. Solubility is a pivotal physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy. This guide outlines the theoretical considerations and practical methodologies for elucidating the solubility of this and other novel chemical entities.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key Molecular Descriptors Influencing Solubility:

-

Polarity: The presence of the polar hydroxyl (-OH) and oxime ester (-C=N-O-C=O) groups in 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime suggests potential for hydrogen bonding, which would favor solubility in polar solvents.

-

Lipophilicity: The non-polar cyclohexyl and benzene rings contribute to the molecule's lipophilicity, potentially enhancing its solubility in non-polar organic solvents.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Higher lattice energy generally leads to lower solubility.

Generally, oximes are characterized as being poorly soluble in water but soluble in polar organic solvents.[1][2][3] The introduction of the bulky and non-polar cyclohexylcarbonyl group may further decrease aqueous solubility while potentially increasing solubility in less polar organic solvents.

Predictive Solubility Analysis

In the absence of experimental data, computational models can offer initial estimations of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, can be employed.[4] These models utilize various molecular descriptors to predict properties like logS (the logarithm of the molar solubility). While predictive, these methods provide valuable guidance for solvent selection in experimental studies.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of a novel compound. The following sections detail established experimental protocols.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents with varying polarities provides a qualitative understanding of the compound's behavior.

Table 1: Illustrative Qualitative Solubility Testing Scheme

| Solvent System | Polarity Index | Expected Observation for a Lipophilic Compound |

| Water | 10.2 | Insoluble |

| 5% aq. HCl | High | Likely Insoluble (unless basic moiety present) |

| 5% aq. NaHCO₃ | High | Likely Insoluble (unless acidic proton present) |

| 5% aq. NaOH | High | Potentially Soluble (due to phenolic hydroxyl) |

| Methanol | 5.1 | Sparingly to Moderately Soluble |

| Ethanol | 4.3 | Moderately Soluble |

| Acetone | 4.3 | Soluble |

| Dichloromethane | 3.1 | Soluble |

| Diethyl Ether | 2.8 | Soluble |

| Hexane | 0.1 | Sparingly Soluble to Insoluble |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of solid 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Synthesis Pathway and Characterization Workflow

Understanding the synthesis and implementing a robust characterization workflow are essential first steps when working with a novel compound.

References

In-Depth Technical Guide on the Stability and Storage of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Due to the absence of specific stability data for this compound in publicly available literature, this guide infers its stability profile and degradation pathways based on the known chemical properties of its parent molecule, 3-Fluoro-4-Hydroxybenzaldehyde, and the general reactivity of O-acyl oximes.

Chemical Structure and Properties

Structure:

Caption: Chemical structure and basic properties.

Physicochemical Properties (Predicted):

While experimental data for the target compound is unavailable, properties can be estimated based on its structure. The presence of the fluoro and hydroxyl groups on the aromatic ring, combined with the oxime ester functionality, will influence its polarity, solubility, and reactivity.

Recommended Storage and Handling

Based on the storage recommendations for the precursor, 3-Fluoro-4-Hydroxybenzaldehyde, the following conditions are advised for the O-(Cyclohexylcarbonyl)oxime derivative to ensure its stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Refrigerated conditions are recommended to minimize thermal degradation. The parent aldehyde is stored at 3-5°C.[1] |

| Light | Store in the dark in light-resistant containers. | O-acyl oximes can be susceptible to photolytic cleavage of the N-O bond. |

| Moisture | Store in a dry environment, in a tightly sealed container.[1][2][3] | To prevent potential hydrolysis of the oxime ester linkage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, particularly of the phenolic hydroxyl group. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle in a well-ventilated area to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

The primary modes of degradation for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are expected to be hydrolysis, thermal decomposition, and photolysis.

Caption: Potential degradation pathways.

Hydrolysis

The oxime ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would cleave the ester bond, yielding 3-Fluoro-4-hydroxybenzaldehyde oxime and cyclohexanecarboxylic acid, followed by hydrolysis of the oxime to 3-Fluoro-4-hydroxybenzaldehyde and hydroxylamine. Oximes are generally more resistant to hydrolysis than imines and hydrazones, particularly in neutral to slightly basic conditions.

Thermal Decomposition

Elevated temperatures can lead to the homolytic cleavage of the relatively weak N-O bond in the oxime ester. This would generate an iminyl radical and a cyclohexanecarboxylate radical. These reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Photodegradation

Similar to thermal decomposition, exposure to light, particularly in the UV region, can induce cleavage of the N-O bond, forming radical intermediates. The aromatic ring system may also absorb light and contribute to the molecule's photosensitivity.

Proposed Experimental Protocols for Stability Testing

To obtain definitive stability data, a systematic study should be conducted. The following are proposed experimental protocols based on standard pharmaceutical industry practices.

Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and pathways.

Workflow for Forced Degradation Study:

Caption: Forced degradation study workflow.

Detailed Protocol:

-